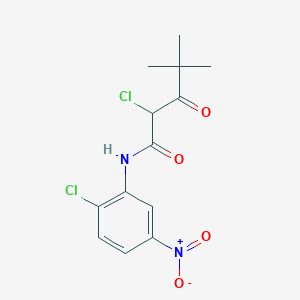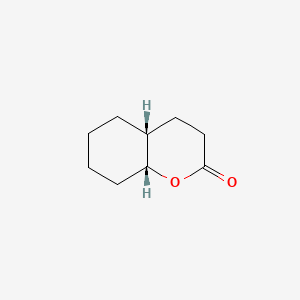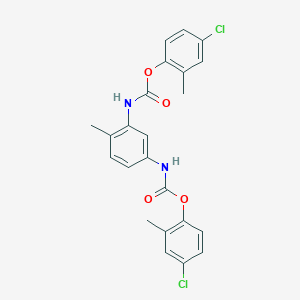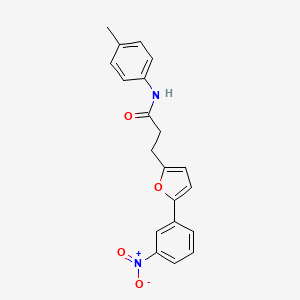![molecular formula C14H11N3O2 B11942927 Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11942927.png)
Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate is a heterocyclic compound that features an imidazo[4,5-b]pyridine ring fused with a benzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate typically involves the formation of the imidazo[4,5-b]pyridine core followed by esterification with benzoic acid derivatives. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The resulting intermediate is then esterified with methyl benzoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
科学研究应用
Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access . This compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
相似化合物的比较
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but lacks the benzoate moiety.
Imidazo[4,5-c]pyridine: Similar structure but with a different fusion pattern of the rings.
Imidazo[1,5-a]pyridine: Another isomeric form with different biological activities.
Uniqueness
Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate is unique due to its specific combination of the imidazo[4,5-b]pyridine core and the benzoate moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and potential therapeutic applications that are not observed with other similar compounds .
属性
分子式 |
C14H11N3O2 |
|---|---|
分子量 |
253.26 g/mol |
IUPAC 名称 |
methyl 4-(1H-imidazo[4,5-b]pyridin-2-yl)benzoate |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)10-6-4-9(5-7-10)12-16-11-3-2-8-15-13(11)17-12/h2-8H,1H3,(H,15,16,17) |
InChI 键 |
MVLIFILYEOMNNW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




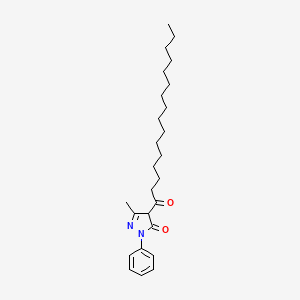



![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)
